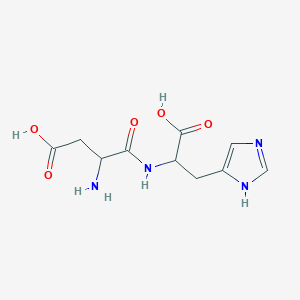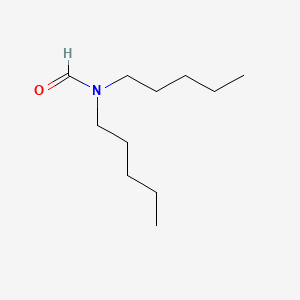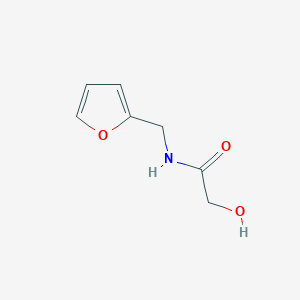![molecular formula C18H13BrN4O B12114357 2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one CAS No. 76628-82-5](/img/structure/B12114357.png)
2-Amino-6-(4-bromophenyl)-4-phenyl-5,6-dihydro-7h-pyrrolo[3,4-d]pyrimidin-7-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its unique structural features, which include a pyrrolo[3,4-d]pyrimidine core substituted with amino, bromophenyl, and phenyl groups. These structural attributes contribute to its potential biological activities and applications in various scientific research areas.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one typically involves multistep reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolo[3,4-d]pyrimidine Core: This step involves the cyclization of appropriate intermediates under specific conditions to form the pyrrolo[3,4-d]pyrimidine core.
Substitution Reactions:
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This includes the use of scalable reaction conditions, efficient catalysts, and continuous flow processes to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify specific functional groups within the molecule.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution Reagents: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one has several scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activities.
Biological Studies: It is used in studies to understand its interactions with biological targets and its effects on cellular processes.
Chemical Biology: The compound serves as a tool for probing biological pathways and mechanisms.
Industrial Applications: It may be used in the development of new materials or as a precursor for other chemical compounds.
Mecanismo De Acción
The mechanism of action of 2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the observed biological effects. The exact molecular targets and pathways involved depend on the specific context of its use in research or therapeutic applications.
Comparación Con Compuestos Similares
Similar Compounds
Imidazo[1,2-a]pyrimidines: These compounds share a similar core structure and are known for their diverse biological activities.
Pyrazolopyrimidines: Another class of compounds with a similar core structure, often investigated for their potential as kinase inhibitors.
Uniqueness
2-Amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7(6H)-one is unique due to its specific substitution pattern, which imparts distinct biological properties and potential applications. Its combination of amino, bromophenyl, and phenyl groups differentiates it from other similar compounds and contributes to its specific interactions with biological targets.
Propiedades
Número CAS |
76628-82-5 |
|---|---|
Fórmula molecular |
C18H13BrN4O |
Peso molecular |
381.2 g/mol |
Nombre IUPAC |
2-amino-6-(4-bromophenyl)-4-phenyl-5H-pyrrolo[3,4-d]pyrimidin-7-one |
InChI |
InChI=1S/C18H13BrN4O/c19-12-6-8-13(9-7-12)23-10-14-15(11-4-2-1-3-5-11)21-18(20)22-16(14)17(23)24/h1-9H,10H2,(H2,20,21,22) |
Clave InChI |
ARSAHTBHQNWBAF-UHFFFAOYSA-N |
SMILES canónico |
C1C2=C(N=C(N=C2C(=O)N1C3=CC=C(C=C3)Br)N)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-(3,4-Dichlorophenyl)cyclopropyl]methanol](/img/structure/B12114278.png)

![1,3-dimethyl-5-[methyl(propan-2-yl)amino]-1H-pyrazole-4-carbaldehyde](/img/structure/B12114290.png)
![2-(2-methoxyphenyl)pyrrolo[3,4-b][1,4]benzothiazine-1,3(2H,9H)-dione](/img/structure/B12114295.png)


![5-[(3-acetylphenoxy)methyl]-N-methyl-N-[(1S)-1-(pyridin-2-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B12114320.png)







